3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
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Overview
Description
3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a piperazine ring substituted with a phenyl group, and a benzamide moiety substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or other suitable reagents.
Substitution with Phenyl Group: The piperazine intermediate is then reacted with a phenyl group, often through nucleophilic substitution reactions.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the substituted piperazine with 3,4-dimethylbenzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Pharmacology: The compound’s interactions with various receptors and enzymes make it a candidate for drug development and pharmacological studies.
Biological Research: Its effects on cellular pathways and molecular targets are of interest in understanding its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other complex organic molecules and as a potential intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
(3-chlorophenyl)(4-phenylpiperazin-1-yl)methanethione: A compound with potent cholinesterase inhibitory activity.
Uniqueness
3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is unique due to its specific substitution pattern on the benzamide moiety and the presence of both dimethyl and phenyl groups. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-18-9-10-20(17-19(18)2)22(26)23-11-6-12-24-13-15-25(16-14-24)21-7-4-3-5-8-21/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQHZQIYXOVLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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